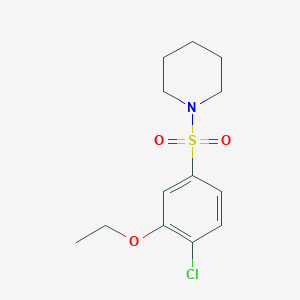![molecular formula C22H30N2O4S2 B288715 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is a compound that has been extensively studied for its potential use in scientific research. It is a complex chemical compound that has a unique and interesting structure.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine are complex and varied. It has been found to have effects on a wide range of physiological processes, including mood, appetite, and sleep. It has also been found to have effects on the immune system and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine in lab experiments is its ability to selectively target certain neurotransmitters. This makes it a useful tool for studying the effects of various drugs on the central nervous system. However, one of the limitations of using this compound is its complex structure, which can make it difficult to synthesize and study.
Direcciones Futuras
There are many potential future directions for research on 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine. One area of research could focus on developing new drugs based on this compound for the treatment of various diseases. Another area of research could focus on further understanding the mechanism of action of this compound and its effects on the body. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is a complex process that involves several steps. The first step is the synthesis of 2-methyl-1-piperidinyl sulfonyl chloride, which is then reacted with 1-naphthylamine to form 5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthylamine. This compound is then reacted with 1,2,3,6-tetrahydropyridine-4-carboxylic acid to form the final product, 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine.
Aplicaciones Científicas De Investigación
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a tool for studying the effects of various drugs on the central nervous system. It has also been used in the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine |
|---|---|
Fórmula molecular |
C22H30N2O4S2 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
2-methyl-1-[5-(2-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperidine |
InChI |
InChI=1S/C22H30N2O4S2/c1-17-9-3-5-15-23(17)29(25,26)21-13-7-12-20-19(21)11-8-14-22(20)30(27,28)24-16-6-4-10-18(24)2/h7-8,11-14,17-18H,3-6,9-10,15-16H2,1-2H3 |
Clave InChI |
HFIZTTCLQFSZMS-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4C |
SMILES canónico |
CC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
